molecular formula C22H27BO5 B6321121 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-53-2

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321121
CAS RN: 2096997-53-2
M. Wt: 382.3 g/mol
InChI Key: IGNDCFHBIDFZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, otherwise known as 2-(4-benzyloxy-3-(1,3-dioxan-2-yl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is a boron-containing heterocyclic compound with a wide range of applications in chemical synthesis and scientific research. The compound has been studied extensively due to its unique reactivity and potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been widely studied due to its unique reactivity and potential applications in a variety of fields. The compound has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other boron-containing compounds. Additionally, the compound has been used in the study of boron-containing biomolecules, such as boron-containing sugars, and as a model compound for the study of boron-containing enzymes.

Mechanism of Action

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied extensively for its ability to act as a catalyst in organic synthesis. The compound is believed to act as a Lewis acid, which is able to form a coordination complex with a Lewis base, such as a nucleophile. This complex then undergoes a series of reactions, including proton transfer, nucleophilic substitution, and elimination, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane have not been studied extensively. However, the compound has been studied for its potential to act as an antioxidant, which could potentially reduce oxidative damage caused by free radicals in the body. Additionally, the compound has been studied for its potential to act as an anti-inflammatory, which could potentially reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in lab experiments include its availability in a variety of forms, its low cost, and its relatively low toxicity. Additionally, the compound is relatively easy to handle and is stable under a variety of conditions. The main limitation of using the compound in lab experiments is its low solubility in water, which can limit its use in certain experiments.

Future Directions

For the compound include further studies on its potential applications in medicinal chemistry, materials science, and biochemistry, as well as its potential use as a catalyst in organic synthesis and as a reagent in the synthesis of other boron-containing compounds. Additionally, the compound could be studied further for its potential to act as an antioxidant, anti-inflammatory, and/or other therapeutic agent. Finally, the compound could be studied further for its potential to act as a model compound for the study of boron-containing biomolecules and enzymes.

Synthesis Methods

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from 4-benzyloxybenzaldehyde and 2,2-dimethyl-1,3-dioxolane in a two-step reaction. In the first step, 4-benzyloxybenzaldehyde is reacted with 2,2-dimethyl-1,3-dioxolane in the presence of a base, such as sodium hydroxide, to form an intermediate compound. In the second step, the intermediate compound is reacted with boron tribromide to form the desired product.

properties

IUPAC Name

2-[3-(1,3-dioxan-2-yl)-4-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)18-9-10-20(26-14-17-7-4-3-5-8-17)19(13-18)21-24-11-6-12-25-21/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNDCFHBIDFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C4OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.